9-Chloro-10-methylacridinium

Synthetic Chemistry Medicinal Chemistry Acridinium Intermediates

9-Chloro-10-methylacridinium (CAS 46492-10-8) is a quaternary acridinium salt distinguished by a chlorine atom at the C-9 position and a methyl group at the N-10 position on the acridine core. This specific substitution pattern is critical for its established roles, primarily as a versatile synthetic intermediate for nucleophilic displacement reactions and, in its triflate salt form (CMAT), as a UV and fluorescent labeling agent for analytical derivatization.

Molecular Formula C14H11ClN+
Molecular Weight 228.69 g/mol
CAS No. 46492-10-8
Cat. No. B15342978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-10-methylacridinium
CAS46492-10-8
Molecular FormulaC14H11ClN+
Molecular Weight228.69 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl
InChIInChI=1S/C14H11ClN/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9H,1H3/q+1
InChIKeySCDPBLWNXODKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-10-methylacridinium (CAS 46492-10-8): Chemical Identity and Structural Differentiation


9-Chloro-10-methylacridinium (CAS 46492-10-8) is a quaternary acridinium salt distinguished by a chlorine atom at the C-9 position and a methyl group at the N-10 position on the acridine core . This specific substitution pattern is critical for its established roles, primarily as a versatile synthetic intermediate for nucleophilic displacement reactions and, in its triflate salt form (CMAT), as a UV and fluorescent labeling agent for analytical derivatization . The presence of the reactive C-9 chlorine enables targeted functionalization that is impossible with unsubstituted or differently substituted 10-methylacridinium analogs, forming the basis of its scientific utility.

Why 9-Chloro-10-methylacridinium Cannot Be Replaced by Generic Acridinium Analogs


Generic substitution with other 10-methylacridinium salts or 9-substituted acridines is not feasible due to the unique reactivity of the C-9 chlorine atom and its impact on analytical performance. Unlike 10-methylacridinium salts lacking a suitable leaving group, 9-chloro-10-methylacridinium enables facile nucleophilic aromatic substitution, serving as a gateway to diverse 9-anilino and 9-arylalkyl derivatives . This reactivity is not present in 9-methoxyacridine, which operates through a different derivatization mechanism and produces a distinct chromophore . Consequently, substituting this compound with a non-chlorinated analog would result in a complete loss of its precursor function and a significant alteration in the spectral properties of any derived analytical product, leading to method failure or false negatives in detection workflows .

Quantitative Differentiation Evidence for 9-Chloro-10-methylacridinium in Synthesis and Analysis


Enabling Synthetic Versatility via the C-9 Chlorine Leaving Group

The C-9 chlorine atom in 9-chloro-10-methylacridinium provides a unique reactive handle for nucleophilic displacement, enabling the synthesis of 9-anilino- and 9-arylalkyl-10-methylacridinium derivatives . In contrast, the unsubstituted 10-methylacridinium cation lacks this functionalizable position, precluding its use as a precursor for such targeted libraries . Cain et al. (1976) explicitly utilized 9-chloro-10-methylacridinium salts to prepare a series of 9-anilino-10-methylacridinium salts with quantitative yields dependent on the aniline substituent, establishing this compound as the essential gateway intermediate for this therapeutically relevant chemical space .

Synthetic Chemistry Medicinal Chemistry Acridinium Intermediates

Superior Detection Sensitivity as a Fluorescent Labeling Agent (CMAT)

As the triflate salt (CMAT), 9-chloro-10-methylacridinium achieves a lower limit of detection (LOD) for cycloserine in HPLC with fluorometric detection compared to 9-methoxyacridine in a spectrophotometric assay. CMAT-derivatized cycloserine was linear over 0.3–5.0 μg/mL (r=0.999) for second derivative UV and 0.8–5.0 μg/mL (r=0.999) for HPLC, with an HPLC LOD of 0.15 μg/mL . The 9-methoxyacridine method yielded a higher spectrophotometric LOD of 0.3 μg/mL and a linear range of 0.5–3.0×10⁻⁴ M with a correlation coefficient of 0.9999 (n=6) .

Analytical Chemistry Bioanalysis HPLC Fluorescence

Dual Detection Capability: UV Absorbance and Fluorescence Emission

The CMAT-cycloserine reaction product possesses both strong UV absorbance at 361 nm and distinct fluorescence with excitation and emission wavelengths of 257 nm and 475 nm, respectively . This dual optical property enables flexible detection using either second derivative UV spectrophotometry or HPLC with fluorometric detection. In contrast, the 9-methoxyacridine-cycloserine product is limited to visible-range spectrophotometric detection at 438 nm without reported fluorescence utility .

Spectroscopy Derivatization Method Development

Optimal Scientific and Industrial Use-Cases for 9-Chloro-10-methylacridinium


Synthesis of 9-Substituted Acridinium Libraries for Drug Discovery

Medicinal chemistry groups can exploit the reactive C-9 chlorine to generate diverse libraries of 9-anilino- and 9-arylalkyl-10-methylacridinium derivatives for antimicrobial (FtsZ-targeting) and antitumor screening . The compound serves as a universal precursor, eliminating the need to develop separate synthetic routes for each derivative.

Trace-Level Determination of Cycloserine in Biological Matrices

Bioanalytical laboratories can utilize CMAT for the derivatization and quantification of cycloserine in human urine with an HPLC LOD of 0.15 μg/mL . The validated linearity (r=0.999) and sensitivity support both pharmacokinetic studies and therapeutic drug monitoring.

UV-Fluorescence Dual-Mode HPLC Method Development

Contract research organizations (CROs) performing method development for amine-containing analytes can leverage the dual optical properties of the CMAT derivative (UV 361 nm, fluorescence ex 257/em 475 nm) to create flexible, instrument-agnostic analytical procedures , reducing method transfer complexity between facilities equipped with different detector types.

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